molecular formula C18H15N3O4S B2430264 (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 313403-69-9

(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2430264
CAS No.: 313403-69-9
M. Wt: 369.4
InChI Key: OQTBYAMHOFMTIT-UHFFFAOYSA-N
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Description

    Reactants: Thiazole derivative, 4-nitrobenzaldehyde

    Conditions: Acidic or neutral medium, often using acetic acid as a solvent

    Product: 4-(4-nitrophenyl)thiazole derivative

  • Step 3: Formation of the Ethoxybenzamide Moiety

      Reactants: 4-(4-nitrophenyl)thiazole derivative, 4-ethoxybenzoyl chloride

      Conditions: Basic medium, typically using triethylamine or pyridine

      Product: (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.

    • Step 1: Synthesis of Thiazole Ring

        Reactants: α-haloketone, thioamide

        Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide

        Product: Thiazole derivative

    Chemical Reactions Analysis

    Types of Reactions

    (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

      Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

      Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

      Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

      Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH)

    Major Products

      Oxidation: Nitro derivatives

      Reduction: Amino derivatives

      Substitution: Various alkyl or aryl substituted derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology

    In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

    Medicine

    In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry

    In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

    Mechanism of Action

    The mechanism of action of (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with metal ions or other electron-rich species. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

    Comparison with Similar Compounds

    Similar Compounds

    • (E)-4-ethoxy-N-(4-(4-aminophenyl)thiazol-2(3H)-ylidene)benzamide
    • (E)-4-ethoxy-N-(4-(4-methylphenyl)thiazol-2(3H)-ylidene)benzamide
    • (E)-4-ethoxy-N-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)benzamide

    Uniqueness

    (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.

    Properties

    IUPAC Name

    4-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H15N3O4S/c1-2-25-15-9-5-13(6-10-15)17(22)20-18-19-16(11-26-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OQTBYAMHOFMTIT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H15N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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